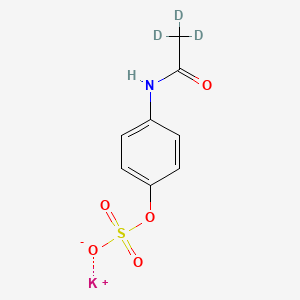

Acetaminophen-D3 sulphate potassium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYPYWFCUWHZMZ-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670069 | |

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-45-7 | |

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to Acetaminophen-D3 Sulphate Potassium Salt: An Essential Tool in Bioanalytical Research

This technical guide provides a comprehensive overview of Acetaminophen-D3 sulphate potassium salt, a critical reagent for researchers, scientists, and drug development professionals. Its primary utility lies in its application as a stable isotope-labeled internal standard for the accurate quantification of acetaminophen's major metabolite, acetaminophen sulphate, in complex biological matrices. This document will delve into its chemical characteristics, the rationale for its use in bioanalytical assays, and detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of Labeled Internal Standards in Acetaminophen Research

Acetaminophen (also known as paracetamol) is one of the most widely used analgesic and antipyretic drugs globally.[1][2] Its metabolism is a key area of study in pharmacology and toxicology, as overdose can lead to severe hepatotoxicity.[3][4][5] The major metabolic pathways of acetaminophen involve glucuronidation and sulfation, leading to the formation of acetaminophen glucuronide and acetaminophen sulphate, respectively, which are then excreted.[1][2][3] A minor but critical pathway involves oxidation by cytochrome P450 enzymes to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][5]

Accurate quantification of acetaminophen and its metabolites is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring.[6][7] The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based bioanalysis. These standards, such as Acetaminophen-D3 sulphate potassium salt, are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows for their distinct detection by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically to the endogenous analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[8]

Physicochemical Properties

Acetaminophen-D3 sulphate potassium salt is the potassium salt of the deuterated sulphate conjugate of acetaminophen. The three deuterium atoms are typically located on the acetyl methyl group.

| Property | Value | Source(s) |

| Synonyms | N-[4-(Sulfooxy)phenyl]acetamide-d3 Monopotassium Salt, 4-Hydroxyacetanilide-d3 Sulfate Potassium Salt, Paracetamol-d3 Sulfate Potassium Salt | [9][10][11] |

| CAS Number | 1188263-45-7 | [9][10][12][13][14] |

| Molecular Formula | C₈H₅D₃KNO₅S | [9][10][11][12][14] |

| Molecular Weight | 272.33 g/mol | [9][10] |

| Appearance | White Solid | [10] |

| Storage | 2-8°C Refrigerator | [10] |

| Application | Labeled metabolite of Acetaminophen, for use as an internal standard in quantitative analysis. | [8][10] |

Synthesis and Characterization

The synthesis of Acetaminophen-D3 sulphate potassium salt involves a multi-step process. A common synthetic route starts with the acetylation of p-aminophenol with deuterated acetic anhydride (acetic anhydride-d6) to produce Acetaminophen-D3.[15][16][17] This is followed by a sulfation reaction, typically using a sulfur trioxide pyridine complex, to introduce the sulphate group at the phenolic hydroxyl position. The final step involves the formation of the potassium salt.

Each batch of the synthesized compound must undergo rigorous quality control to confirm its chemical identity, purity, and isotopic enrichment. This is typically achieved using a combination of techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

-

Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.[18][19][20][21]

Application in Bioanalytical Methods: A Step-by-Step Protocol

The primary application of Acetaminophen-D3 sulphate potassium salt is as an internal standard for the quantification of acetaminophen sulphate in biological samples such as plasma and urine using LC-MS/MS.[22]

Experimental Workflow

The general workflow for a bioanalytical method using a stable isotope-labeled internal standard is depicted below.

Detailed Protocol for Plasma Sample Analysis

This protocol provides a representative example for the quantification of acetaminophen sulphate in human plasma.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (Acetaminophen Sulphate): Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol:water 50:50, v/v).

-

Internal Standard Stock Solution (Acetaminophen-D3 Sulphate Potassium Salt): Prepare a 1 mg/mL stock solution in the same solvent.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 2000 ng/mL).[23]

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Typical Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 - 0.7 mL/min |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components.[23][24] |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for sulphated compounds, though positive mode can also be used.[24] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

4. Mass Spectrometry Parameters (MRM Transitions):

The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined by direct infusion of the analyte and internal standard. The transitions for acetaminophen and its deuterated analogues are well-documented.[23][24][25][26] For acetaminophen sulphate and its D3 analogue, the transitions would be determined empirically but would be expected to involve the loss of the sulphate group (SO₃, 80 Da).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetaminophen Sulphate | [M-H]⁻ e.g., ~230.0 | e.g., ~150.0 (loss of SO₃) |

| Acetaminophen-D3 Sulphate | [M-H]⁻ e.g., ~233.0 | e.g., ~153.0 (loss of SO₃) |

Note: The exact m/z values should be optimized on the specific mass spectrometer being used.

5. Data Analysis and Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

A linear regression analysis is applied to the calibration curve.

-

The concentration of the analyte in the unknown samples is then calculated from their measured peak area ratios using the regression equation.

Trustworthiness and Self-Validating Systems

The use of a stable isotope-labeled internal standard like Acetaminophen-D3 sulphate potassium salt is fundamental to creating a self-validating analytical system. The co-elution of the analyte and the internal standard ensures that any variations during the analytical process, such as:

-

Sample extraction efficiency: Both compounds will be lost or recovered to a similar extent.

-

Matrix effects: Ion suppression or enhancement in the mass spectrometer source will affect both compounds similarly.

-

Injection volume variations: The ratio of analyte to internal standard will remain constant even if the injected volume varies slightly.

By monitoring the response of the internal standard across the analytical run, the validity of the results for each sample can be assessed. A significant deviation in the internal standard response for a particular sample may indicate a problem with that sample's preparation or analysis, allowing for its exclusion or re-analysis.

Conclusion

Acetaminophen-D3 sulphate potassium salt is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy, precision, and robustness for the reliable quantification of acetaminophen sulphate in biological matrices. The methodologies outlined in this guide provide a solid foundation for the development and implementation of high-quality bioanalytical methods to further our understanding of acetaminophen's disposition and effects.

References

-

Acetaminophen Pathway (therapeutic doses), Pharmacokinetics - ClinPGx . [Link]

-

Acetaminophen Pathway (toxic doses), Pharmacokinetics - ClinPGx . [Link]

-

PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC - PubMed Central . [Link]

-

Acetaminophen - StatPearls - NCBI Bookshelf - NIH . [Link]

-

Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology - Waters Corporation . [Link]

-

Acetaminophen – metabolism - Sites@Duke Express . [Link]

-

HPLC Methods for analysis of Acetaminophen - HELIX Chromatography . [Link]

-

A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood . [Link]

-

Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites . [Link]

-

Quantitative Determination of Acetaminophen in the Tablet Dosage Forms by RP-HPLC Method Without Using Buffers . [Link]

-

Liquid Chromatographic Determination of Acetaminophen in Multicomponent Analgesic Tablets | Journal of AOAC INTERNATIONAL | Oxford Academic . [Link]

-

A rapid quantitative determination of acetaminophen in plasma - PubMed . [Link]

-

Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC - NIH . [Link]

-

A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood - Longdom Publishing . [Link]

-

CAS No : 1188263-45-7 | Product Name : 4-Acetaminophen-d3 Sulfate Potassium Salt . [Link]

-

paracetamol sulfate potassium salt | C8H8KNO5S | CID 23676820 - PubChem - NIH . [Link]

-

Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC - NIH . [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - Frontiers . [Link]

-

Product ion mass spectra of (A) acetaminophen, (B) oxycodone, (C)... | Download Scientific Diagram - ResearchGate . [Link]

-

Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: Method validation and application to a neonatal pharmacokinetic study - PubMed . [Link]

-

Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope | Journal of the American Society for Mass Spectrometry - ACS Publications . [Link]

-

Synthesis of Acetaminophen (Tylenol®) Experimental Procedure . [Link]

-

4-Acetaminophen-d3 Sulfate Potassium Salt - BioOrganics . [Link]

-

2: Synthesis of Acetaminophen (Experiment) - Chemistry LibreTexts . [Link]

-

Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed . [Link]

-

The reaction mechanism of acetaminophen synthesis - ResearchGate . [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acetaminophen – metabolism [sites.duke.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. vivanls.com [vivanls.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. BioOrganics [bioorganics.biz]

- 12. 4-Acetaminophen-d3 Sulfate Potassium Salt [lgcstandards.com]

- 13. biomall.in [biomall.in]

- 14. labmix24.com [labmix24.com]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. waters.com [waters.com]

- 19. helixchrom.com [helixchrom.com]

- 20. jchr.org [jchr.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: Method validation and application to a neonatal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. longdom.org [longdom.org]

- 25. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Application of Acetaminophen-D3 Sulphate Potassium Salt

Introduction: Contextualizing a Critical Analytical Standard

Acetaminophen (Paracetamol) is one of the most widely used analgesic and antipyretic agents globally.[] Its therapeutic efficacy is well-established, but its metabolism is complex and of significant clinical interest, particularly in the context of hepatotoxicity at high doses.[2][3] The major metabolic pathways in the liver involve conjugation with glucuronic acid and sulphate to form pharmacologically inactive, water-soluble metabolites that are excreted in the urine.[4][5] Specifically, the sulfation pathway, catalyzed by sulfotransferase (SULT) enzymes, accounts for 30-44% of acetaminophen metabolism at therapeutic doses.[4][5]

The quantification of these metabolites is crucial for pharmacokinetic, toxicological, and metabolic research. Acetaminophen-D3 sulphate potassium salt emerges as a critical tool in this domain. As a stable isotope-labeled (SIL) internal standard, it represents the gold standard for quantitative bioanalysis using mass spectrometry.[6][7] The substitution of three hydrogen atoms on the acetyl methyl group with deuterium provides a distinct mass shift without significantly altering the molecule's physicochemical properties. This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and applications of Acetaminophen-D3 sulphate potassium salt for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties

The fundamental identity and characteristics of Acetaminophen-D3 sulphate potassium salt are summarized below. These properties are foundational to its use as a high-fidelity analytical standard.

| Property | Value | Reference |

| Chemical Name | N-[4-(Sulfooxy)phenyl]acetamide-d3 Monopotassium Salt | [8][9][10] |

| CAS Number | 1188263-45-7 | [8][9][11] |

| Molecular Formula | C₈H₅D₃KNO₅S | [8][10][11] |

| Molecular Weight | 272.33 g/mol | [8][10][11] |

| Synonyms | Paracetamol-d3 Sulfate Potassium Salt, PCM-S-d3 K Salt | [8][9] |

| Purity | Typically >98% | [9] |

Solubility and Stability

-

Solubility: The non-deuterated analogue, Acetaminophen sulphate potassium salt, is reported to be soluble in water.[12] Due to the near-identical chemical nature, Acetaminophen-D3 sulphate potassium salt is also expected to be readily soluble in water and polar organic solvents like methanol. This property is advantageous for the preparation of stock solutions for analytical standards.

-

Stability and Storage: The non-deuterated form is stable for at least four years when stored at -20°C.[12] For Acetaminophen-D3 sulphate potassium salt, long-term storage at -20°C is recommended to ensure chemical integrity. While the product may be shipped at ambient temperatures, prolonged exposure to heat should be avoided.[13][14] For lot-specific stability data, users must consult the Certificate of Analysis provided by the supplier.

Section 2: The Gold Standard Internal Standard: A Mechanistic Rationale

The utility of Acetaminophen-D3 sulphate potassium salt is rooted in the principles of stable isotope dilution mass spectrometry. Its near-perfect emulation of the endogenous (non-labeled) acetaminophen sulphate makes it an indispensable tool for accurate quantification.[6][15]

Diagram: Acetaminophen Metabolic Pathway

Caption: Major metabolic pathways of acetaminophen in the liver.

Causality of Experimental Choice: The core principle is that a SIL internal standard co-elutes with the analyte and experiences identical conditions during sample extraction, chromatography, and ionization.[16][17] This co-elution ensures that any variations, such as ion suppression from the sample matrix or inconsistent sample recovery, affect both the analyte and the internal standard equally.[7] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly accurate and precise quantification that is difficult to achieve with other types of internal standards.[6][15]

Section 3: Analytical Methodologies

The primary application of Acetaminophen-D3 sulphate potassium salt is in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Characterization can also be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol outlines a robust method for quantifying acetaminophen sulphate in a biological matrix like human plasma.

1. Preparation of Standards and Internal Standard (IS) Stock Solutions:

- Analyte Stock: Accurately weigh and dissolve acetaminophen sulphate potassium salt in a 50:50 methanol:water solution to create a 1 mg/mL stock solution.

- IS Stock: Accurately weigh and dissolve Acetaminophen-D3 sulphate potassium salt in a 50:50 methanol:water solution to create a 1 mg/mL stock solution.

- Working Solutions: Serially dilute the stock solutions with the same solvent to create calibration curve standards and a fixed-concentration IS spiking solution (e.g., 100 ng/mL).

- Rationale: Preparing concentrated stock solutions in an organic-aqueous mixture ensures solubility and stability. Serial dilutions are a standard practice for creating a range of concentrations to establish a calibration curve.

2. Sample Preparation (Protein Precipitation):

- Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

- Add 10 µL of the IS spiking solution to all tubes (except blanks) and vortex briefly.

- Add 150 µL of ice-cold acetonitrile.

- Vortex vigorously for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to an HPLC vial for analysis.

- Rationale: Protein precipitation with a solvent like acetonitrile is a rapid and effective method to remove the bulk of interfering macromolecules from plasma samples.[16] Spiking the IS in at the beginning ensures it undergoes the exact same extraction process as the analyte.[17]

3. LC-MS/MS Conditions:

- LC System: UPLC/HPLC system.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.

- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Ionization Mode: Negative ESI.

- MRM Transitions:

- Acetaminophen Sulphate: Q1: 230.0 -> Q3: 150.0

- Acetaminophen-D3 Sulphate (IS): Q1: 233.0 -> Q3: 150.0

- Rationale: Reverse-phase chromatography is ideal for separating moderately polar compounds like acetaminophen metabolites. A gradient elution allows for efficient separation from other matrix components. Negative mode ESI is preferred for sulfated compounds. The selected Multiple Reaction Monitoring (MRM) transitions are highly specific; the parent ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored, significantly reducing chemical noise.[18][19]

Diagram: Bioanalytical Workflow

Sources

- 2. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. vivanls.com [vivanls.com]

- 9. BioOrganics [bioorganics.biz]

- 10. 4-Acetaminophen-d3 Sulfate Potassium Salt [lgcstandards.com]

- 11. labmix24.com [labmix24.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. theclinivex.com [theclinivex.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. texilajournal.com [texilajournal.com]

- 17. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 18. Acetaminophen sulfate | C8H9NO5S | CID 83939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Qualification of Deuterated Acetaminophen for Mass Spectrometry Applications

Introduction: The Imperative for Isotopic Labeling in Quantitative Analysis

In the landscape of modern pharmaceutical and bioanalytical research, precise quantification of analytes in complex matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technology for this purpose, offering exceptional sensitivity and specificity.[1] However, the accuracy of LC-MS quantification is susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[2][3] To mitigate these variables, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard.

Deuterated internal standards, in which one or more hydrogen atoms are replaced by deuterium, are particularly favored.[4] Being chemically identical to the analyte, a deuterated standard co-elutes during chromatography and experiences the same extraction recovery and ionization efficiencies.[2][4] The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte, providing a reliable reference for accurate quantification.[3]

This guide provides an in-depth technical overview of a robust and validated methodology for the synthesis, purification, and characterization of deuterated acetaminophen (specifically Acetaminophen-d4), a critical internal standard for pharmacokinetic, metabolic, and toxicological studies of this widely used analgesic.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of Acetaminophen-d4 hinges on the classic and efficient N-acetylation of an aminophenol precursor. The strategic decision lies in how the deuterium atoms are introduced. The most reliable and position-specific method involves starting with a pre-labeled precursor, p-aminophenol-d4, rather than attempting a direct hydrogen-deuterium (H/D) exchange on unlabeled acetaminophen, which can lead to incomplete labeling and isomeric impurities.

Core Reaction: Nucleophilic Acyl Substitution

The synthesis proceeds via the acetylation of the amine group on p-aminophenol-d4 with acetic anhydride.[5][6] The mechanism is a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the p-aminophenol-d4 acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[7] This forms a tetrahedral intermediate, which then collapses, eliminating acetic acid as a byproduct and forming the stable amide bond of the final Acetaminophen-d4 product.[8]

Precursor Synthesis: Accessing p-Aminophenol-d4

The deuterated starting material, p-aminophenol-d4, can be sourced commercially or synthesized. A common laboratory-scale approach for deuterating phenols involves acid-catalyzed H/D exchange.[9] This is typically achieved by heating the phenol in deuterium oxide (D₂O) with a strong acid catalyst, such as a polymer-supported acid like Amberlyst 15.[9] The electrophilic deuterons (D+) from the deuterated acid preferentially substitute at the ortho and para positions of the phenol ring, which are activated by the hydroxyl group.

Part 2: Experimental Protocol — Synthesis of Acetaminophen-d4

This protocol details the acetylation of p-aminophenol-d4. All operations involving acetic anhydride should be performed in a chemical fume hood.

Materials and Reagents:

-

p-Aminophenol-d4 (ring-d4, >98% isotopic purity)

-

Acetic Anhydride (≥99%)

-

Deionized Water

-

50 mL Erlenmeyer Flask

-

Stir bar and magnetic stir plate

-

Ice-water bath

-

Büchner funnel and filter flask assembly

-

Filter paper

Step-by-Step Procedure:

-

Dissolution of Starting Material: Weigh 2.0 g of p-aminophenol-d4 and transfer it to a 50 mL Erlenmeyer flask. Add 30 mL of deionized water and a magnetic stir bar.[8][10]

-

Initiation of Acetylation: While stirring the suspension at room temperature, add 2.2 mL of acetic anhydride to the flask in a single portion.[8][10] The p-aminophenol-d4 may not fully dissolve initially, but it will react and dissolve as the reaction proceeds.

-

Reaction: Continue to stir the mixture vigorously at room temperature for 15-20 minutes. A precipitate of the crude Acetaminophen-d4 product will begin to form, often within the first 5 minutes.[8]

-

Crystallization: Once precipitation is substantial, place the flask in an ice-water bath and continue stirring for another 20-30 minutes to ensure complete crystallization and maximize the yield of the crude product.[10][11]

-

Isolation of Crude Product: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.[12] Wash the crystals with two small portions (5-10 mL each) of ice-cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Leave the product under vacuum on the filter for 10-15 minutes to air dry. For complete drying, the crude product can be transferred to a watch glass and placed in a desiccator or a vacuum oven at low heat (40-50°C).

Visualization of the Synthetic Pathway

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. youtube.com [youtube.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. atc.io [atc.io]

- 7. thestudentroom.co.uk [thestudentroom.co.uk]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rene.souty.free.fr [rene.souty.free.fr]

- 12. m.youtube.com [m.youtube.com]

Acetaminophen-D3 Sulphate Potassium Salt: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Characterization, and Application of a Key Deuterated Metabolite for Advanced Pharmacokinetic and Metabolomic Research

This technical guide provides a comprehensive overview of Acetaminophen-D3 Sulphate Potassium Salt, a critical analytical standard for researchers, scientists, and drug development professionals. This document delves into the core aspects of this isotopically labeled compound, from its fundamental properties to its synthesis, purification, and application in advanced analytical methodologies. With full editorial control, this guide is structured to deliver a holistic understanding, grounded in scientific integrity and practical, field-proven insights.

Introduction: The Significance of Deuterated Acetaminophen Metabolites

Acetaminophen (paracetamol) is a ubiquitous analgesic and antipyretic drug.[1] Its metabolism is a cornerstone of drug disposition studies, primarily occurring in the liver through glucuronidation and sulfation.[2] A minor but critical pathway involves oxidation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione.[3] Understanding the pharmacokinetics of these metabolic pathways is crucial for assessing drug efficacy and safety.

Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, offering unparalleled accuracy and precision by correcting for matrix effects and variations in sample processing.[1] Acetaminophen-D3 Sulphate Potassium Salt, as a deuterated analog of a major acetaminophen metabolite, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] Its use allows for the precise quantification of acetaminophen sulfate in biological matrices, facilitating in-depth pharmacokinetic and metabolomic studies.[6]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of Acetaminophen-D3 Sulphate Potassium Salt is fundamental for its effective use as an analytical standard.

| Property | Value | Source(s) |

| CAS Number | 1188263-45-7 | [7][8] |

| Molecular Formula | C₈H₅D₃KNO₅S | [7][8] |

| Molecular Weight | 272.33 g/mol | [7][8] |

| Synonyms | N-[4-(Sulfooxy)phenyl]acetamide-d3 Monopotassium Salt, 4-Hydroxyacetanilide-d3 Sulfate Potassium Salt, PCM-S-d3 Potassium Salt, Paracetamol-d3 Sulfate Potassium Salt, Potassium N-Acetyl-p-aminophenyl-d3 Sulfate | [7] |

Synthesis and Purification: A Guided Pathway

The synthesis of Acetaminophen-D3 Sulphate Potassium Salt is a multi-step process requiring careful control of reaction conditions to ensure high isotopic purity and chemical stability. While specific proprietary synthesis protocols for this exact compound are not publicly detailed, a logical synthetic route can be constructed based on established chemical principles for deuteration, acetylation, and sulfation.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into three key stages: deuteration of a suitable precursor, acetylation to form deuterated acetaminophen, and subsequent sulfation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetic Study of Intravenous Acetaminophen Administered to Critically Ill Multiple-Trauma Patients at the Usual Dosage and a New Proposal for Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vivanls.com [vivanls.com]

- 8. 4-Acetaminophen-d3 Sulfate Potassium Salt [lgcstandards.com]

An In-depth Technical Guide to Acetaminophen-D3 Sulphate Potassium Salt: Properties, Synthesis, and Application

This technical guide provides a comprehensive overview of Acetaminophen-D3 Sulphate Potassium Salt, a critical stable isotope-labeled internal standard for the accurate quantification of acetaminophen and its metabolites in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and its application in bioanalytical assays.

Introduction: The Need for a Reliable Internal Standard

Acetaminophen (paracetamol) is a widely used analgesic and antipyretic drug. Accurate measurement of its concentration and that of its metabolites in biological fluids is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and specificity.

The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to correct for variability during sample preparation, chromatographic separation, and ionization, thereby ensuring the accuracy and precision of the results.[1] Acetaminophen-D3 Sulphate Potassium Salt serves as an ideal internal standard for the quantification of acetaminophen and its sulfated metabolite, as its physicochemical properties are nearly identical to the endogenous analyte, differing only in mass.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Acetaminophen-D3 Sulphate Potassium Salt is essential for its effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅D₃KNO₅S | [2][3] |

| Molecular Weight | 272.33 g/mol | [2][3] |

| CAS Number | 1188263-45-7 | [2][3] |

| Appearance | White to off-white solid | Generic Vendor Data |

| Solubility | Soluble in water and methanol | Generic Vendor Data |

| Synonyms | N-[4-(Sulfooxy)phenyl]acetamide-d3 Monopotassium Salt, 4-Hydroxyacetanilide-d3 Sulfate Potassium Salt, Paracetamol-d3 Sulfate Potassium Salt | Generic Vendor Data |

Synthesis Pathway

While a specific, detailed synthesis protocol for Acetaminophen-D3 Sulphate Potassium Salt is not widely published in peer-reviewed literature, a general synthetic route can be postulated based on the known synthesis of acetaminophen and subsequent sulfation reactions. The synthesis would likely involve a two-step process: the acetylation of p-aminophenol with deuterated acetic anhydride, followed by the sulfation of the resulting deuterated acetaminophen.

Caption: Postulated synthesis pathway for Acetaminophen-D3 Sulphate Potassium Salt.

General Experimental Protocol for Synthesis (Hypothetical)

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Acetaminophen-d3

-

Dissolve p-aminophenol in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent).

-

Slowly add deuterated acetic anhydride (d6-acetic anhydride) to the solution while stirring. The reaction is typically performed at room temperature or with gentle heating.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, the Acetaminophen-d3 product can be isolated by crystallization, typically by cooling the reaction mixture.

-

The crude product should be washed with cold solvent and dried under vacuum.

Step 2: Sulfation of Acetaminophen-d3

-

Dissolve the synthesized Acetaminophen-d3 in a suitable aprotic solvent (e.g., pyridine or dimethylformamide).

-

Cool the solution in an ice bath.

-

Slowly add a sulfating agent, such as a sulfur trioxide pyridine complex, to the cooled solution.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction mixture carefully with cold water or a buffer solution.

Step 3: Formation of the Potassium Salt

-

To the aqueous solution containing Acetaminophen-d3 sulfate, add a stoichiometric amount of a potassium base (e.g., potassium hydroxide or potassium carbonate) to neutralize the acidic sulfate group.

-

The final product, Acetaminophen-D3 Sulphate Potassium Salt, can then be isolated by techniques such as lyophilization or precipitation followed by filtration.

-

The purity of the final product should be confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Acetaminophen-D3 Sulphate Potassium Salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of a proton signal for the acetyl methyl group in the ¹H NMR spectrum and the corresponding shift in the ¹³C NMR spectrum would confirm the deuterium labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the molecule, which should correspond to the calculated molecular weight of 272.33 g/mol . Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which will be distinct from the non-deuterated analog.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-purity standard (typically >98%) is required for its use as an internal standard.

Application in LC-MS/MS Bioanalysis

Acetaminophen-D3 Sulphate Potassium Salt is primarily used as an internal standard for the quantitative analysis of acetaminophen and its sulfated metabolite in biological samples such as plasma, urine, and tissue homogenates.

Rationale for Use as an Internal Standard

The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest.[1] Being a stable isotope-labeled analog of acetaminophen sulfate, this compound co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate correction of any variations that may occur during the analytical process, leading to highly reliable and reproducible quantitative data.

Caption: General workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

General Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the quantification of acetaminophen and its sulfate metabolite in human plasma. Method validation should be performed according to regulatory guidelines (e.g., FDA or ICH).

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Acetaminophen-D3 Sulphate Potassium Salt (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare working solutions of the internal standard by diluting the stock solution to the desired concentration (e.g., 100 ng/mL).

-

Prepare calibration standards and quality control (QC) samples by spiking blank biological matrix with known concentrations of acetaminophen and acetaminophen sulfate.

2. Sample Preparation:

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Illustrative):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, depending on the analytes.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for acetaminophen, acetaminophen sulfate, and Acetaminophen-D3 Sulphate would need to be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetaminophen | 152.1 | 110.1 |

| Acetaminophen Sulfate | 230.0 | 150.0 |

| Acetaminophen-D3 Sulphate (IS) | 233.0 | 153.0 |

4. Data Analysis:

-

Integrate the peak areas for the analytes and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Regulatory Considerations and Method Validation

The use of analytical methods for drug development and clinical studies is subject to stringent regulatory oversight. It is crucial to validate the bioanalytical method in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). Key validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Conclusion

Acetaminophen-D3 Sulphate Potassium Salt is an indispensable tool for the accurate and reliable quantification of acetaminophen and its sulfated metabolite in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the highest level of data integrity, which is critical for research, clinical, and drug development applications. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, will enable scientists to develop and validate robust bioanalytical methods that meet stringent scientific and regulatory standards.

References

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

-

Pharmaffiliates. 4-Acetaminophen-d3 Sulfate Potassium Salt. Available at: [Link]

-

Hewavitharana, A. K., et al. (2013). Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 37(6), 332–338. Available at: [Link]

Sources

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Drug Metabolism Studies

Abstract

In the landscape of modern drug discovery and development, the precise quantification of drug candidates and their metabolites is paramount for establishing safety and efficacy. This technical guide provides an in-depth exploration of the indispensable role of deuterated internal standards in drug metabolism and pharmacokinetic (DMPK) studies. Moving beyond a simple recitation of protocols, this document delves into the fundamental principles, strategic considerations, and practical applications that establish deuterated standards as the gold standard in bioanalysis. We will examine the causality behind their effectiveness, particularly in the context of liquid chromatography-mass spectrometry (LC-MS), and provide a framework for their synthesis, selection, and implementation in a manner that ensures data of the highest integrity, meeting and exceeding global regulatory expectations.

The Imperative for an Ideal Internal Standard in Bioanalysis

Quantitative bioanalysis using LC-MS/MS is a cornerstone of DMPK studies.[1] However, the inherent complexity of biological matrices such as plasma, urine, and tissue homogenates presents a significant analytical challenge known as the "matrix effect."[2] Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2][3] This variability can dramatically and unpredictably affect the instrument's response, compromising the accuracy, precision, and reproducibility of the analytical method.[4]

To counteract these variations, an internal standard (IS) is incorporated into every sample, including calibration standards, quality controls (QCs), and unknown study samples, at a constant, known concentration.[5][6] The IS acts as a chemical and physical mimic of the analyte, experiencing similar variations during sample preparation, chromatography, and ionization.[1][6] By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to reliable quantification.[1][7]

While structurally similar analogs can be used as internal standards, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[5][8] Among SILs, deuterated standards—where one or more hydrogen atoms are replaced by deuterium (²H or D)—are the most commonly employed due to the abundance of hydrogen in drug molecules and the relative cost-effectiveness of their synthesis.[1]

The Physicochemical Foundation of Deuterated Standards

Deuterium is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron.[9][10] This additional neutron doubles the atomic mass compared to protium (¹H) but results in only subtle changes to the molecule's overall physicochemical properties.[11] For the purpose of an internal standard, a deuterated analog is considered chemically identical to the parent compound.[12] This near-identity is the key to its superiority as an internal standard.

Key Attributes of Deuterated Internal Standards:

-

Co-elution with the Analyte: Because their chemical structures are virtually identical, the deuterated standard and the analyte exhibit nearly the same retention time in liquid chromatography.[6][12] This ensures that both compounds experience the same matrix effects at the same moment.[1]

-

Identical Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the deuterated standard behaves identically to the analyte, compensating for any sample loss.[6]

-

Similar Ionization Efficiency: The deuterated standard and the analyte ionize with the same efficiency in the mass spectrometer's source, ensuring that any suppression or enhancement affects both compounds equally.[7]

-

Mass Differentiation: Despite these similarities, the mass difference imparted by the deuterium atoms allows the mass spectrometer to easily distinguish between the analyte and the internal standard.[12]

Strategic Synthesis and Selection of Deuterated Standards

The utility of a deuterated standard is critically dependent on its design and synthesis. Several factors must be considered to create a robust and reliable reagent.[13]

Key Considerations for Synthesis:

-

Degree of Deuteration: Typically, incorporating 3 to 7 deuterium atoms is ideal.[12] This provides a sufficient mass shift to prevent isotopic overlap with the analyte's natural isotope distribution (M+1, M+2 peaks) without significantly altering chromatographic behavior.[6]

-

Positional Stability of Deuterium Labels: Deuterium atoms must be placed on non-exchangeable positions within the molecule.[13] Placing them on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyls can lead to back-exchange with hydrogen from the solvent, compromising the standard's integrity.[7][13]

-

Metabolic Stability of the Labeling Site: The deuterium labels should not be placed at known sites of metabolism. If a deuterium atom is enzymatically removed, the internal standard would be converted into the analyte, leading to an overestimation of the analyte's concentration.

-

Isotopic and Chemical Purity: High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.[9][12] Impurities could potentially interfere with the analyte or IS signal. Off-the-shelf standards are often unavailable for novel drug candidates, necessitating custom synthesis.[12]

Synthesis Approaches:

-

Chemical Synthesis: This is the most common approach, offering high flexibility for placing deuterium atoms at specific sites. It involves using deuterated reagents or solvents in established organic reactions.[14]

-

Biocatalytic (Enzymatic) Methods: Enzymes can be used to catalyze the incorporation of deuterium, which can be useful for complex molecules where chemical synthesis is challenging.[14][15]

The Role of Deuterated Standards in Regulatory Compliance

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their requirements for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[8][16] These guidelines strongly recommend the use of a stable isotope-labeled internal standard whenever possible.[8] Adherence to these guidelines is critical for the acceptance of data in regulatory submissions.[1]

Table 1: Key Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)

| Validation Parameter | Core Requirement | Typical Acceptance Criteria |

| Calibration Curve | Evaluate the response function over the intended concentration range. | At least 6 non-zero standards. ≥75% of standards must be within ±15% of nominal (±20% at LLOQ).[5] |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[5] |

| Matrix Effect | Assess the impact of matrix components on analyte ionization. | The IS-normalized matrix factor CV across at least 6 different matrix lots should not exceed 15%. |

| Stability | Ensure the analyte is stable in the biological matrix under various storage and handling conditions. | Mean concentration at each QC level must be within ±15% of the nominal concentration.[17] |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Experimental Protocol: Matrix Effect Evaluation

A critical experiment to validate the performance of a deuterated internal standard is the matrix effect evaluation. This protocol ensures that the IS effectively compensates for ionization variability across different sources of biological matrix.

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard (D-IS).[8]

Methodology:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike the analyte and D-IS into the mobile phase or an appropriate solvent at low and high concentrations.

-

Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources (e.g., six different individuals). Spike the analyte and D-IS into the final, clean extract.[8]

-

Set C (Pre-Extraction Spike): Spike the analyte and D-IS into the blank matrix from the same six sources before the full extraction procedure. (This set is used to evaluate extraction recovery).

-

-

Analysis: Analyze all samples via the LC-MS/MS method.

-

Calculations:

-

Matrix Factor (MF): (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

-

IS-Normalized Matrix Factor: (MF of Analyte) / (MF of D-IS)

-

Calculate the Coefficient of Variation (CV%) of the IS-Normalized Matrix Factor across the six matrix lots.

-

Acceptance Criterion: The CV% of the IS-Normalized Matrix Factor should not be greater than 15%. A passing result demonstrates that the deuterated standard robustly corrects for inter-individual differences in matrix effects.

// Nodes A [label="Set A\nNeat Solution\n(Analyte + IS in Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Set B\nPost-Extraction Spike\n(Analyte + IS in Extracted Blank Matrix)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MF_Calc [label="Calculate Matrix Factor (MF)\nMF = Response(B) / Response(A)", shape=ellipse, fillcolor="#FBBC05"];

MF_Analyte [label="MF of Analyte"]; MF_IS [label="MF of Deuterated IS"];

IS_Norm_MF [label="Calculate IS-Normalized MF\n(MF Analyte / MF IS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

CV_Calc [label="Calculate CV% across\n≥6 Matrix Lots", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> MF_Calc; B -> MF_Calc; MF_Calc -> MF_Analyte; MF_Calc -> MF_IS; MF_Analyte -> IS_Norm_MF; MF_IS -> IS_Norm_MF; IS_Norm_MF -> CV_Calc; } DOT Caption: Logical workflow for matrix effect evaluation.

Advanced Applications and Considerations: Beyond Internal Standardization

While their primary role is in bioanalytical quantification, the principles of deuteration have a broader impact on drug development through the Kinetic Isotope Effect (KIE) .

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[18] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium.[18] This KIE can be strategically employed to improve a drug's metabolic properties.[14]

By selectively deuterating metabolically vulnerable positions ("soft spots") on a drug molecule, it is possible to:

-

Increase Metabolic Stability: Slowing the rate of breakdown by metabolic enzymes like Cytochrome P450s.[18][19]

-

Prolong Half-Life: Allowing the drug to remain in the body longer, potentially reducing dosing frequency.[19][20]

-

Increase Systemic Exposure (AUC): A higher concentration of the active drug is available to the body.[18]

-

Alter Metabolite Profiles: Reduce the formation of potentially toxic or inactive metabolites.[18]

This strategy has led to the development of "heavy drugs," with deutetrabenazine being a notable FDA-approved example.[14][21] However, this approach must be carefully managed, as blocking one metabolic pathway can sometimes shift metabolism to another, a phenomenon known as "metabolic switching."[22][23]

Potential Pitfalls and Troubleshooting

Despite their advantages, deuterated standards are not without potential complications.

-

Chromatographic Shift: Highly deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[8] If this shift is significant, the analyte and IS may not experience the same matrix effect, compromising accuracy.[3][24]

-

Isotopic Scrambling: In some cases, hydrogen-deuterium exchange can occur in the mass spectrometer's ion source, which can complicate analysis.[25] Careful selection of MS/MS transitions is necessary to mitigate this.[25]

-

Cross-Contamination: The deuterated standard must be free of the non-labeled analyte, and vice-versa, to prevent analytical interference.

Conclusion

The use of deuterated internal standards is a cornerstone of high-integrity bioanalysis in drug metabolism studies. Their ability to mimic the analyte throughout the analytical process provides unparalleled compensation for the variability inherent in complex biological matrices.[4][12] This ensures the generation of accurate, precise, and reproducible data that can withstand the highest levels of scientific and regulatory scrutiny.[7] From foundational pharmacokinetic screening to late-stage clinical trials, the strategic synthesis, careful selection, and rigorous validation of deuterated standards are indispensable for confident decision-making and successful drug development.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- BenchChem. (2025). A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards.

- BenchChem. (2025). A Comparative Guide to the Use of Deuterated Internal Standards in Regulated Bioanalysis.

- Creative Proteomics. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- AptoChem. (2008). Deuterated internal standards and bioanalysis.

- Bowman, D. B., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.

- Gong, L., et al. (n.d.). Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube.

- Hypha Discovery. (n.d.). Synthesis of deuterated metabolites.

- Srivastava, N., et al. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Ann Clin Pathol.

- Mutlib, A. E., et al. (2018, November 14). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PMC - NIH.

- Selvan, P. S., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals.

- BenchChem Technical Support Team. (2025, December). Introduction: The Role of Deuterated Internal Standards. BenchChem.

- Ingenza. (n.d.). Deuterium: Slowing Metabolism One C–H Bond At A Time.

- ResearchGate. (2015, April 21). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis.

- Mutlib, A. E., et al. (2018, November 14). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PubMed.

- European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.

- KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards.

- myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?

- BenchChem. (2025). An in-depth guide to the role of deuterium labeling in pharmacokinetic studies.

- Di Martino, J. C., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC.

- ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.

- European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation.

- ICH. (2019, February 26). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version).

- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review".

- Reddy, N. R. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Reddy, N. R. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. metsol.com [metsol.com]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 20. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 21. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. myadlm.org [myadlm.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acetaminophen Metabolism Pathways for Researchers and Drug Development Professionals

Abstract

Acetaminophen (APAP) is a ubiquitously used analgesic and antipyretic agent. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity, making it a leading cause of acute liver failure in the Western world. A thorough understanding of its metabolic pathways is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the core metabolic routes of acetaminophen, the mechanisms of toxicity, and the established experimental models used to investigate these processes. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the technical accuracy and practical applicability of the information presented.

Introduction: The Dichotomy of a Common Analgesic

Acetaminophen's clinical utility is well-established; however, its narrow therapeutic index presents a significant clinical challenge. The liver is the primary site of APAP metabolism, where a delicate balance between detoxification and bioactivation pathways determines the ultimate fate of the drug and the health of the organ.[1][2] This guide will dissect these pathways, providing a molecular-level understanding of how a safe, therapeutic compound can become a potent hepatotoxin.

Core Metabolic Pathways of Acetaminophen

At therapeutic doses, acetaminophen is primarily metabolized in the liver via two major conjugation pathways: glucuronidation and sulfation. A minor portion is oxidized by the cytochrome P450 (CYP) enzyme system.[3][4]

Glucuronidation: The Primary Detoxification Route

Glucuronidation is the predominant pathway for acetaminophen metabolism, accounting for approximately 50-70% of its elimination in adults.[1][4] This phase II metabolic reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of acetaminophen. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, and UGT1A9.[5] The resulting acetaminophen-glucuronide conjugate is a water-soluble, non-toxic metabolite that is readily excreted in the urine.[1][3]

The efficiency of this pathway is a critical determinant of an individual's susceptibility to acetaminophen toxicity. Factors such as genetic polymorphisms in UGT enzymes and the availability of UDPGA can influence the rate of glucuronidation.

Sulfation: A Key Conjugation Pathway

Sulfation is another significant phase II conjugation pathway, responsible for metabolizing 25-35% of a therapeutic acetaminophen dose.[4] This reaction is catalyzed by sulfotransferase (SULT) enzymes, with SULT1A1 and SULT1A3/4 being the primary isoforms involved in humans.[1][5] SULTs transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to acetaminophen, forming a highly water-soluble and readily excretable sulfate conjugate.[3]

The sulfation pathway has a lower capacity than glucuronidation and can become saturated at higher doses of acetaminophen.[2][5] This saturation is a crucial event that shunts more of the drug towards the oxidative pathway, a key step in the initiation of toxicity.

Cytochrome P450-Mediated Oxidation: The Genesis of a Toxin

A small fraction (5-15%) of acetaminophen is metabolized by the cytochrome P450 (CYP) mixed-function oxidase system, primarily by the CYP2E1 and, to a lesser extent, CYP1A2 and CYP3A4 isoforms.[4][6] This oxidative pathway leads to the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][7]

The Toxic Pathway: NAPQI and Glutathione Depletion

Under normal conditions, the small amount of NAPQI produced is rapidly detoxified by conjugation with glutathione (GSH), a tripeptide antioxidant present in high concentrations in hepatocytes.[7][8] This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), forms a non-toxic mercapturic acid conjugate that is excreted in the urine.[3]

However, in the event of an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to a significant increase in the proportion of acetaminophen being shunted to the CYP450 system.[5] This results in the excessive production of NAPQI, which rapidly depletes the cellular stores of glutathione.[7][9]

Once glutathione is depleted to a critical level (typically below 30% of its initial concentration), NAPQI is free to bind covalently to cellular macromolecules, particularly mitochondrial proteins.[7] This covalent binding leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis and acute liver failure.[1]

Experimental Models for Studying Acetaminophen Metabolism and Toxicity

A variety of in vitro and in vivo models are employed to investigate the intricacies of acetaminophen metabolism and its associated hepatotoxicity. The choice of model is critical and depends on the specific research question being addressed.

In Vitro Models

4.1.1. Liver Microsomes

Human liver microsomes (HLMs) are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP450 enzymes are located. They are a valuable tool for studying the kinetics of CYP-mediated metabolism and identifying the specific CYP isoforms involved in the bioactivation of acetaminophen.

Experimental Protocol: In Vitro Acetaminophen Metabolism Assay Using Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2 mg/mL final concentration), a NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add acetaminophen (at various concentrations to determine kinetic parameters) to the pre-warmed incubation mixture to initiate the reaction.

-

-

Incubation:

-

Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence of acetaminophen metabolites (e.g., the glutathione conjugate of NAPQI as an indirect measure of its formation) using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Causality Behind Experimental Choices:

-

NADPH-Generating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A generating system ensures a sustained supply of NADPH throughout the incubation period.

-

Protein Precipitation: The addition of a cold organic solvent is crucial to stop the enzymatic reaction and remove proteins that can interfere with the analytical measurement of metabolites.

4.1.2. Primary Hepatocytes

Primary hepatocytes, isolated from human or animal livers, represent the "gold standard" for in vitro drug metabolism studies as they contain the full complement of metabolic enzymes and cofactors. They allow for the simultaneous investigation of both phase I and phase II metabolic pathways, as well as the assessment of cytotoxicity.

In Vivo Models

4.2.1. Mouse Model of Acetaminophen-Induced Liver Injury

The mouse model is the most widely used in vivo system for studying acetaminophen hepatotoxicity due to its high reproducibility and the close resemblance of its pathophysiology to that of humans.[10][11]

Experimental Protocol: Mouse Model of Acetaminophen-Induced Liver Injury

-

Animal Preparation:

-

Use male C57BL/6 mice (8-12 weeks old). House the animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Fast the mice overnight (for approximately 12-15 hours) prior to acetaminophen administration. This is a critical step as fasting depletes hepatic glutathione stores, thereby sensitizing the animals to acetaminophen-induced liver injury.

-

-

Preparation of Acetaminophen Solution:

-

Prepare a fresh solution of acetaminophen in warm (approximately 50-60°C) sterile saline or phosphate-buffered saline (PBS). Acetaminophen has poor water solubility, so gentle heating and vortexing are necessary to achieve complete dissolution. A common concentration is 15-30 mg/mL.

-

-

Acetaminophen Administration:

-

Administer a single intraperitoneal (i.p.) injection of acetaminophen at a dose of 300-500 mg/kg body weight. The i.p. route ensures rapid and consistent absorption.

-

-

Sample Collection:

-

At various time points post-injection (e.g., 4, 8, 24, and 48 hours), euthanize the mice.

-

Collect blood via cardiac puncture for the analysis of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are biomarkers of liver injury.

-

Perfuse the liver with saline and collect tissue samples for histopathological analysis (e.g., H&E staining) and for the measurement of hepatic glutathione levels and protein adducts.

-

-

Ethical Considerations:

Causality Behind Experimental Choices:

-

Fasting: Fasting depletes hepatic glutathione, a key protective mechanism against NAPQI. This synchronization of the model allows for more consistent and reproducible liver injury.

-

Intraperitoneal Injection: This route of administration bypasses first-pass metabolism in the gastrointestinal tract, leading to a more rapid and predictable systemic exposure to acetaminophen.

| Model | Advantages | Disadvantages | Key Applications |

| Liver Microsomes | High-throughput, cost-effective, good for studying CYP kinetics. | Lacks phase II enzymes and cellular context. | CYP phenotyping, metabolic stability screening. |

| Primary Hepatocytes | Gold standard for in vitro metabolism, contains all metabolic enzymes. | Limited availability, batch-to-batch variability, short lifespan in culture. | Integrated metabolism and toxicity studies. |

| Mouse Model | High reproducibility, similar pathophysiology to humans, allows for studying systemic effects. | Species differences in metabolism and immune response. | Efficacy and safety testing of hepatoprotective agents. |

Analytical Methodologies

The accurate quantification of acetaminophen and its metabolites is crucial for both research and clinical purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used analytical technique due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes.[14][15]

Experimental Protocol: Quantification of Acetaminophen and its Metabolites in Plasma by HPLC-MS/MS

-

Sample Preparation:

-

To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., a deuterated analog of acetaminophen).

-

Precipitate the plasma proteins by adding a cold organic solvent (e.g., methanol or acetonitrile).

-

Vortex and centrifuge the sample.

-

Transfer the clear supernatant to a new vial for injection into the HPLC-MS/MS system.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column to separate acetaminophen and its metabolites based on their polarity.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-